molecular formula C11H10ClN5 B1452334 4-Chloro-6-(2,3-dihydro-1H-indol-1-YL)-1,3,5-triazin-2-amine CAS No. 1219967-86-8

4-Chloro-6-(2,3-dihydro-1H-indol-1-YL)-1,3,5-triazin-2-amine

Cat. No.: B1452334
CAS No.: 1219967-86-8
M. Wt: 247.68 g/mol
InChI Key: ZVEFOUADYLWOSB-UHFFFAOYSA-N
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Description

4-Chloro-6-(2,3-dihydro-1H-indol-1-YL)-1,3,5-triazin-2-amine is a heterocyclic compound that features both an indole and a triazine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the indole moiety, which is a common structural motif in many natural products and pharmaceuticals, adds to its significance.

Biochemical Analysis

Biochemical Properties

4-Chloro-6-(2,3-dihydro-1H-indol-1-YL)-1,3,5-triazin-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates . The inhibition of these kinases can affect various signaling pathways within the cell. Additionally, this compound interacts with receptor tyrosine kinases, which are crucial for the transmission of biochemical signals across the plasma membrane .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of macrophage migration inhibitory factor (MIF), a cytokine involved in immune responses . By targeting MIF, this compound can alter the behavior of immune cells, potentially impacting inflammation and immune regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity, particularly kinases . This inhibition occurs through binding interactions with the active sites of these enzymes, preventing them from catalyzing their respective reactions. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular processes, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating immune responses or inhibiting tumor growth . At higher doses, toxic or adverse effects can occur, including damage to vital organs and disruption of normal physiological functions . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound’s use in medical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. The compound interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . These interactions can affect metabolic flux and the levels of specific metabolites, influencing the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The compound’s distribution can impact its efficacy and toxicity, as well as its ability to reach target sites within the body .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, the compound may localize to the nucleus to interact with transcription factors or to the mitochondria to influence cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(2,3-dihydro-1H-indol-1-YL)-1,3,5-triazin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2,3-dihydro-1H-indol-1-YL)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted triazine derivative .

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2,3-dihydro-1H-indol-1-YL)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The triazine ring can act as a pharmacophore, enhancing the binding affinity and specificity of the compound . The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(2,3-dihydro-1H-indol-1-YL)-1,3,5-triazin-2-amine is unique due to the presence of both the chlorine atom on the triazine ring and the dihydro moiety on the indole ring. This combination of features can enhance its reactivity and binding affinity in various applications .

Properties

IUPAC Name

4-chloro-6-(2,3-dihydroindol-1-yl)-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN5/c12-9-14-10(13)16-11(15-9)17-6-5-7-3-1-2-4-8(7)17/h1-4H,5-6H2,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEFOUADYLWOSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NC(=NC(=N3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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